

# CEP-37440: A Dual FAK/ALK Inhibitor for Cancer Therapy

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# An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of **CEP-37440**, a potent, orally available small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). This document synthesizes key findings from in vitro and in vivo studies, offering detailed insights into its therapeutic potential in oncology.

### **Core Mechanism of Action**

**CEP-37440** is a dual kinase inhibitor that demonstrates significant potential in cancer therapy through its targeted action on two key signaling proteins: FAK and ALK.[1][2] Both FAK and ALK are receptor tyrosine kinases that, when dysregulated, play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[2]

The primary mechanism of **CEP-37440** involves the competitive inhibition of ATP binding to the kinase domains of both FAK and ALK.[3] This blockade prevents the autophosphorylation and subsequent activation of these kinases, thereby disrupting their downstream signaling pathways. A key event in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397).[4]

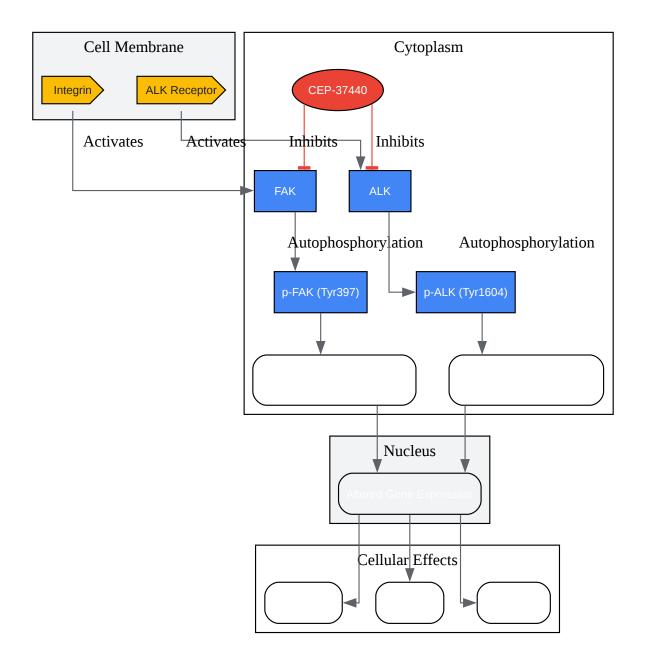


**CEP-37440** effectively inhibits this critical step, leading to a cascade of anti-tumor effects.[4][5] [6]

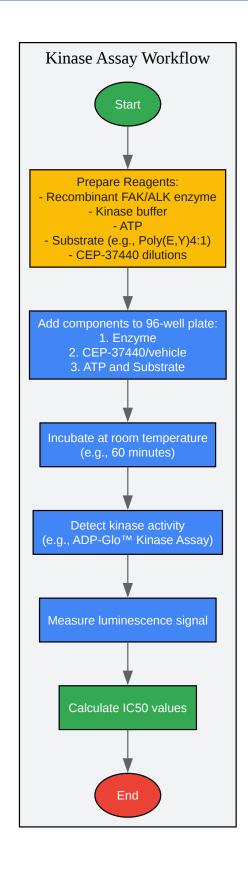
## **Signaling Pathway Inhibition**

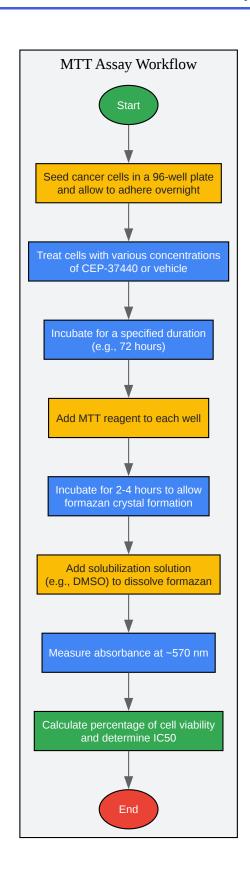
The dual inhibition of FAK and ALK by **CEP-37440** leads to the disruption of multiple oncogenic signaling pathways.



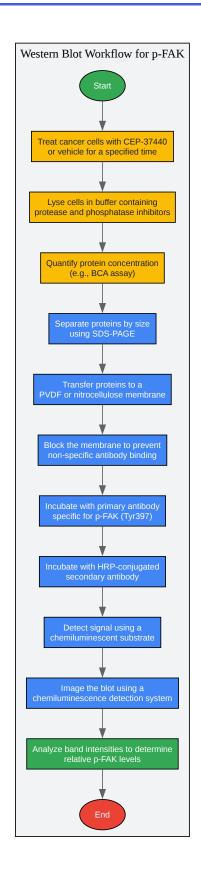


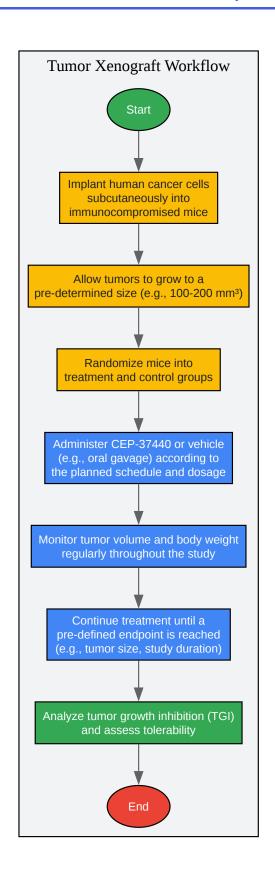












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